molecular formula C23H22ClFN2O6S B2952379 N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251675-79-2

N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2952379
CAS No.: 1251675-79-2
M. Wt: 508.95
InChI Key: CEKKXLDXNXTJRZ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative characterized by a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core substituted with a 3,4-dimethoxybenzenesulfonyl group at position 2. The compound’s design suggests applications in medicinal chemistry, leveraging the dihydropyridinone scaffold’s conformational flexibility and the sulfonyl group’s electron-withdrawing properties for targeted interactions .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O6S/c1-13-9-14(2)27(12-21(28)26-18-7-5-15(25)10-17(18)24)23(29)22(13)34(30,31)16-6-8-19(32-3)20(11-16)33-4/h5-11H,12H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKKXLDXNXTJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the chloro-fluorophenyl intermediate, followed by the introduction of the dimethoxybenzenesulfonyl group through sulfonylation reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the product’s consistency.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Dihydropyridine vs. Dihydropyrazole Cores

The target compound’s dihydropyridinone core (4,6-dimethyl-2-oxo-1,2-dihydropyridine) offers partial aromaticity and keto-enol tautomerism, which may enhance binding to enzymes or receptors requiring planar recognition sites.

Sulfonyl and Halogenated Aryl Groups

  • The 3,4-dimethoxybenzenesulfonyl group in the target compound provides electron-donating methoxy substituents, which may stabilize charge-transfer interactions or participate in hydrogen bonding via sulfonyl oxygen atoms. This contrasts with the 4-fluorophenylsulfonyl group in , where electron-withdrawing fluorine atoms could enhance electrophilicity .
  • The 2-chloro-4-fluorophenyl acetamide chain in the target compound combines halogens at meta and para positions, balancing lipophilicity and steric bulk.

Hydrogen Bonding and Crystal Packing

The dihydropyridinone core’s carbonyl oxygen and the acetamide NH group in the target compound are likely hydrogen-bond donors/acceptors. Similar to the R22(10) dimerization observed in ’s dihydropyrazole analogue, the target compound may form intermolecular hydrogen bonds, influencing solubility and crystallization behavior .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 3,4-dimethoxybenzenesulfonyl group may increase solubility compared to the dichlorophenyl analogues (), but the chloro-fluorophenyl chain could counterbalance this by enhancing membrane permeability.
  • Bioisosteric Potential: The dihydropyridinone scaffold in the target compound and DM-11 () may serve as bioisosteres for pyridine or quinoline derivatives, modulating metabolic stability .

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorofluorophenyl group : This moiety often enhances the lipophilicity and biological activity of compounds.
  • Dihydropyridine core : Known for its role in various pharmacological activities, including calcium channel blocking.
  • Sulfonamide linkage : Typically associated with antibacterial properties.

Molecular Formula

The molecular formula for this compound is C20H22ClFN3O5SC_{20}H_{22}ClFN_{3}O_{5}S.

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Enzyme Activity : The compound has shown potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. It may induce cell cycle arrest and apoptosis through multiple pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on tumor cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to established HDAC inhibitors like SAHA (17.25 μM) .

In Vivo Studies

In vivo studies using xenograft models have revealed that the compound can significantly inhibit tumor growth:

  • Tumor Growth Inhibition (TGI) : The TGI was recorded at 48.89%, suggesting effective antitumor properties when administered in therapeutic doses .

Case Studies

  • Case Study on HepG2 Cells :
    • A study investigated the effects of this compound on HepG2 cells. Results indicated that treatment led to increased apoptosis and G2/M phase arrest, contributing to its antitumor efficacy .
  • Combination Therapy :
    • The compound was tested in combination with other chemotherapeutics such as taxol and camptothecin. Results showed enhanced anticancer activity at lower concentrations (0.5 μM), indicating its potential as an adjunct therapy .

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